Comparative HDAC Isoform Inhibitory Potency of Belinostat vs. Vorinostat and Panobinostat
Belinostat demonstrates comparable or superior potency against several Class I and II HDAC isoforms relative to the alternative hydroxamate HDAC inhibitor vorinostat, as determined in recombinant enzyme assays. For HDAC1, belinostat exhibits an IC50 of 26 nM, compared to 60 nM for vorinostat, while panobinostat displays greater potency at 3 nM [1]. For HDAC2, belinostat's IC50 is 22 nM, compared to 42 nM for vorinostat and 2 nM for panobinostat. For HDAC3, the IC50 values are 19 nM for belinostat, 36 nM for vorinostat, and 2 nM for panobinostat. For the class II isoform HDAC6, belinostat's IC50 is 10 nM, compared to 29 nM for vorinostat and 1 nM for panobinostat [1].
| Evidence Dimension | HDAC Isoform Inhibitory Activity (IC50 in nM) |
|---|---|
| Target Compound Data | HDAC1: 26 nM; HDAC2: 22 nM; HDAC3: 19 nM; HDAC6: 10 nM |
| Comparator Or Baseline | Vorinostat: HDAC1=60 nM, HDAC2=42 nM, HDAC3=36 nM, HDAC6=29 nM; Panobinostat: HDAC1=3 nM, HDAC2=2 nM, HDAC3=2 nM, HDAC6=1 nM |
| Quantified Difference | Belinostat is 2.3-fold more potent than vorinostat against HDAC1; 1.9-fold more potent against HDAC2; 1.9-fold more potent against HDAC3; 2.9-fold more potent against HDAC6. Belinostat is less potent than panobinostat across these isoforms. |
| Conditions | In vitro recombinant enzyme assays [1] |
Why This Matters
For research applications requiring a hydroxamate-based HDAC inhibitor with intermediate pan-inhibitory potency—more potent than vorinostat but less potent than panobinostat—belinostat provides a useful tool compound for probing specific biological contexts.
- [1] Exploration of Targeted Anti-tumor Therapy. Clinically approved HDAC IC50 values against all HDAC gene products. Table: HDAC isozyme IC50 values (nmol/L) for vorinostat, panobinostat, belinostat. 2023. View Source
